N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16BrN5O3 and its molecular weight is 454.284. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on pyrazole, pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives reveals their synthesis and potential antimicrobial activities. These compounds, developed through reactions with hydrazonyl bromides and active methylene compounds, exhibit promising antimicrobial properties, suggesting their use in developing new antimicrobial agents (Abunada et al., 2008).
Anticancer and Antimicrobial Potentials
Another study describes the synthesis of antipyrine-based heterocycles with significant anticancer and antimicrobial activities. These derivatives incorporate an antipyrin-4-yl or antipyrin-4-ylcarboxamide moiety, highlighting a versatile approach to creating compounds with potential therapeutic applications (Riyadh et al., 2013).
Insecticidal Applications
A novel study on heterocycles incorporating a thiadiazole moiety investigated their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research points towards the agricultural applications of such compounds in controlling pest populations (Fadda et al., 2017).
Potential Antiasthma Agents
The development of triazolo[1,5-c]pyrimidines as potential antiasthma agents represents a pivotal advancement in therapeutic applications. These compounds, identified as mediator release inhibitors, could offer new avenues for asthma treatment, demonstrating the therapeutic potential of similar chemical structures (Medwid et al., 1990).
Antioxidant Activity
Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives reveal significant antioxidant activities. These findings underscore the potential of such compounds in developing antioxidant therapies or supplements (Chkirate et al., 2019).
properties
IUPAC Name |
N-(2-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-13-6-8-14(9-7-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFIWWUAQWGBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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